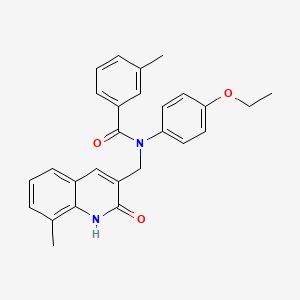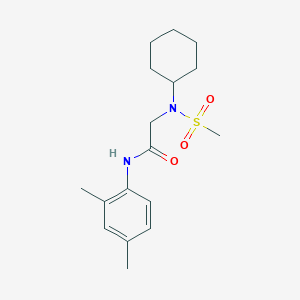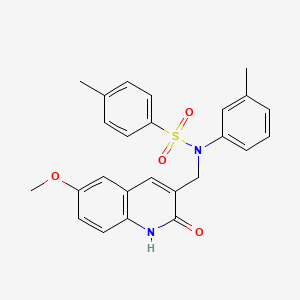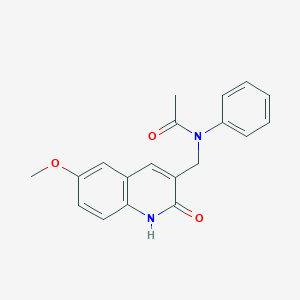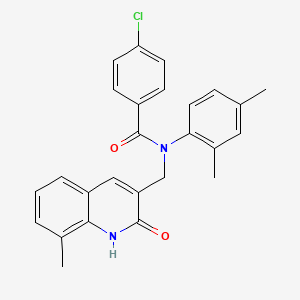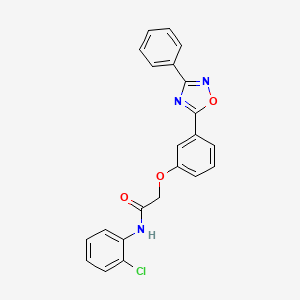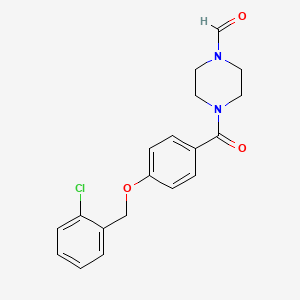
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde, also known as CBOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBOP belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its potential therapeutic applications. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its toxicity. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit cytotoxicity at high concentrations, making it necessary to determine the optimal concentration for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde. One potential direction is the development of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal concentration and dosage of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde for its use in lab experiments. Furthermore, the potential of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Métodos De Síntesis
The synthesis of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the reaction between 4-(4-hydroxybenzoyl)piperazine and 2-chlorobenzyl chloride in the presence of a base. This reaction results in the formation of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a white solid with a high yield.
Aplicaciones Científicas De Investigación
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]benzoyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-18-4-2-1-3-16(18)13-25-17-7-5-15(6-8-17)19(24)22-11-9-21(14-23)10-12-22/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLTALCSDBQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

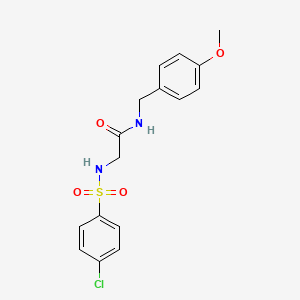

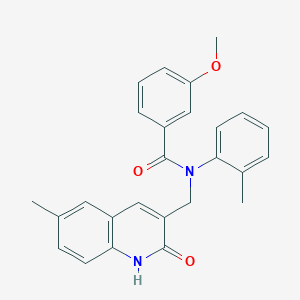
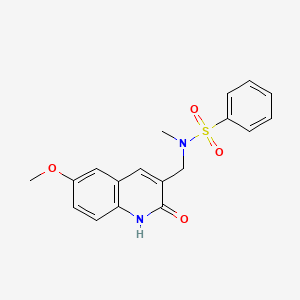

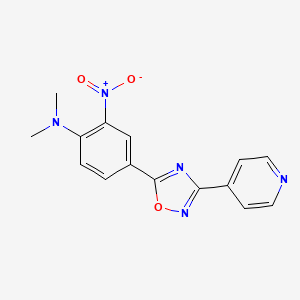

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
